molecular formula C31H24N4O2S2 B283145 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide

Katalognummer B283145
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: UBDGOAYNVHGOJR-MEFGMAGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide, also known as BMDP, is a novel synthetic compound that has gained significant attention in the scientific community. BMDP is a member of the spirocyclic piperidine family and is structurally similar to other psychoactive substances such as cathinones and amphetamines.

Wirkmechanismus

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) by blocking the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has also been found to increase the expression of synaptic proteins involved in neurotransmission and plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is its high potency and selectivity for serotonin and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the lack of human studies on 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide limits its potential clinical applications.

Zukünftige Richtungen

There are several potential future directions for 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide research. One area of interest is the development of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide analogs with improved pharmacological properties. Another potential direction is the investigation of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide's effects on other neurotransmitter systems, such as dopamine and GABA. Additionally, further studies are needed to determine the long-term safety and efficacy of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide in humans.
Conclusion:
In conclusion, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is a novel synthetic compound with potential therapeutic applications. Its high potency and selectivity for serotonin and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Further research is needed to fully understand the potential of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide and its analogs in the treatment of psychiatric and neurological disorders.

Synthesemethoden

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methylpropiophenone with thiourea to form 4-methylthioamphetamine. The resulting compound is then reacted with benzaldehyde to form the final product, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.

Wissenschaftliche Forschungsanwendungen

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been shown to exhibit potent antidepressant and anxiolytic effects in preclinical studies. Additionally, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been found to have potential as a treatment for drug addiction and neurodegenerative diseases such as Parkinson's and Alzheimer's.

Eigenschaften

Molekularformel

C31H24N4O2S2

Molekulargewicht

548.7 g/mol

IUPAC-Name

(7Z)-7-benzylidene-4-(4-methylphenyl)-8-oxo-N,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxamide

InChI

InChI=1S/C31H24N4O2S2/c1-22-17-19-26(20-18-22)35-31(39-29(33-35)28(36)32-24-13-7-3-8-14-24)34(25-15-9-4-10-16-25)30(37)27(38-31)21-23-11-5-2-6-12-23/h2-21H,1H3,(H,32,36)/b27-21-

InChI-Schlüssel

UBDGOAYNVHGOJR-MEFGMAGPSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6

SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6

Kanonische SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.